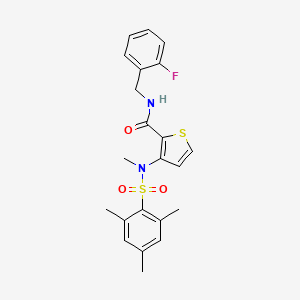

N-(2-fluorobenzyl)-3-(N,2,4,6-tetramethylphenylsulfonamido)thiophene-2-carboxamide

Descripción

N-(2-fluorobenzyl)-3-(N,2,4,6-tetramethylphenylsulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative with a fluorobenzyl group at the amide nitrogen and a 2,4,6-tetramethylphenylsulfonamido substituent at the thiophene ring’s third position. This structure combines electronegative (fluorine), lipophilic (tetramethylphenyl), and sulfonamide functionalities, which may influence its physicochemical properties and biological interactions.

Propiedades

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S2/c1-14-11-15(2)21(16(3)12-14)30(27,28)25(4)19-9-10-29-20(19)22(26)24-13-17-7-5-6-8-18(17)23/h5-12H,13H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBKPZUGZWAGFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-fluorobenzyl)-3-(N,2,4,6-tetramethylphenylsulfonamido)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxamide and sulfonamide groups, which are known to influence biological activity. The presence of the fluorobenzyl moiety may enhance lipophilicity and receptor binding affinity.

Antimicrobial Properties

Research indicates that derivatives of sulfonamides often exhibit significant antimicrobial activity. A study on related compounds showed that they could inhibit the growth of various pathogens at concentrations ranging from 0.8 mg/mL to 4.8 mg/mL. The percentage of growth inhibition was notably high for certain strains, suggesting that structural modifications can lead to enhanced efficacy .

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound possess anticancer properties. For instance, sulfonamide derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases associated with cell proliferation and survival. These findings suggest potential pathways through which this compound could exert anticancer effects.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups are known to inhibit enzymes like carbonic anhydrase, which can affect cellular processes.

- Receptor Interaction : The fluorobenzyl group may enhance binding to specific receptors or enzymes involved in disease pathways.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effectiveness of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound's structure significantly influenced its inhibitory effects on bacterial growth.

- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that treatment with related thiophene derivatives resulted in reduced cell viability and increased markers of apoptosis. This suggests that this compound could potentially be developed into a novel anticancer agent.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | Concentration (mg/mL) | Inhibition (%) |

|---|---|---|---|

| Antimicrobial | E. coli | 0.8 | 70 |

| Antimicrobial | S. aureus | 4.8 | 85 |

| Anticancer | MCF-7 (breast cancer) | 10 | 60 |

| Anticancer | HeLa (cervical cancer) | 10 | 75 |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a thiophene-2-carboxamide backbone with several analogs but differs in substituents, which critically modulate activity and properties. Key comparisons include:

Physicochemical Properties

Melting Points :

- The nitro-substituted analog () melts at ~124°C (397 K), influenced by weak intermolecular interactions .

- Compound 23 () has a higher melting point (197–199°C), likely due to hydrogen bonding from the carboxyl group .

- The target compound’s melting point is unreported but may be elevated due to the rigid tetramethylphenylsulfonamido group.

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Crystallographic Insights :

Data Tables

Table 1: Comparative Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.